

# Fmoc-Ala-Ala-Asn(Trt)-OH chemical structure and formula.

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## Compound of Interest

Compound Name: **Fmoc-Ala-Ala-Asn(Trt)-OH**

Cat. No.: **B8113880**

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## An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH

For researchers, scientists, and drug development professionals, **Fmoc-Ala-Ala-Asn(Trt)-OH** is a crucial building block in the field of peptide chemistry and bioconjugation. This protected tripeptide offers a reliable and efficient method for incorporating the Ala-Ala-Asn sequence into synthetic peptides and is of particular interest as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and applications.

## Chemical Structure and Formula

**Fmoc-Ala-Ala-Asn(Trt)-OH** is a tripeptide composed of two alanine residues and one asparagine residue. The molecule is strategically protected to ensure controlled and specific reactions during synthesis.

- Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the N-terminus of the N-terminal alanine. It remains stable under acidic conditions but is readily removed by treatment with a secondary amine, typically piperidine, allowing for sequential peptide chain elongation.
- Trt (Trityl) group: This acid-labile group protects the side chain amide of the asparagine residue. The bulky trityl group prevents potential side reactions, such as dehydration to a nitrile or aspartimide formation, which can occur during the activation step of peptide coupling.<sup>[1][2]</sup>

- **Carboxylic Acid (-OH):** The C-terminus is a free carboxylic acid, enabling it to be activated and coupled to the free amino group of a growing peptide chain or a solid support resin.

The resulting structure allows for its direct incorporation into a peptide sequence as a single unit, streamlining the synthesis process.

Chemical Formula: C<sub>44</sub>H<sub>42</sub>N<sub>4</sub>O<sub>7</sub>[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Molecular Structure:** The structure consists of the tripeptide backbone (Alanine-Alanine-Asparagine) with the Fmoc protecting group on the N-terminal amine and the Trityl protecting group on the side chain of Asparagine.

## Physicochemical and Quantitative Data

The properties of **Fmoc-Ala-Ala-Asn(Trt)-OH** are summarized in the table below, providing key data for its use in experimental settings.

Property	Value	Reference(s)
Chemical Formula	C <sub>44</sub> H <sub>42</sub> N <sub>4</sub> O <sub>7</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	738.84 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	1951424-92-2	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white powder	
Purity	Typically >96% - ≥98% (HPLC)	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Soluble in standard organic solvents like DMF and NMP	<a href="#">[2]</a> <a href="#">[7]</a>
Three-Letter Code	Fmoc-Ala-Ala-Asn(Trt)-OH	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

**Fmoc-Ala-Ala-Asn(Trt)-OH** is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed, representative protocol for its incorporation into a peptide chain.

# Protocol: Coupling of Fmoc-Ala-Ala-Asn(Trt)-OH onto a Resin-Bound Peptide

This protocol assumes the synthesis is being performed on a solid support (e.g., Rink Amide resin) and that the N-terminal Fmoc group of the existing peptide chain has just been removed.

## 1. Materials and Reagents:

- Peptide-resin with a free N-terminal amine
- **Fmoc-Ala-Ala-Asn(Trt)-OH**
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Deprotection Solution: 20% piperidine in DMF
- Nitrogen gas for agitation

## 2. Resin Preparation:

- Following the deprotection of the previous amino acid, wash the peptide-resin thoroughly to remove residual piperidine.
- Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x). Each wash should last for 1-2 minutes with agitation.

## 3. Activation and Coupling:

- In a separate vessel, dissolve **Fmoc-Ala-Ala-Asn(Trt)-OH** (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBr (3 eq.) in a minimal amount of DMF.

- Add DIPEA (6 eq.) to the activation mixture. The solution may change color.
- Allow the mixture to pre-activate for 3-5 minutes at room temperature.
- Drain the DMF from the washed peptide-resin and immediately add the activated amino acid solution.
- Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

#### 4. Monitoring the Coupling Reaction:

- To check for completion, take a small sample of the resin beads and perform a Kaiser test (Ninhydrin test).
- A negative Kaiser test (beads remain colorless or yellow) indicates that all free amines have reacted and the coupling is complete.
- If the test is positive (beads turn blue/purple), the coupling reaction should be extended, or a recoupling step may be necessary.

#### 5. Washing:

- Once the coupling is complete, drain the reaction solution.
- Wash the peptide-resin thoroughly to remove excess reagents and byproducts.
- Perform washes in the following sequence: DMF (3x), DCM (3x), IPA (3x).

#### 6. N-terminal Fmoc Deprotection:

- To continue chain elongation, the Fmoc group from the newly added tripeptide must be removed.
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 5-10 minutes. A UV detector can be used to monitor the release of the fluorenyl group.

- Drain the deprotection solution and repeat the treatment for another 5-10 minutes to ensure complete removal.
- Wash the resin as described in Step 2 to prepare for the next coupling cycle.

## Application in Antibody-Drug Conjugate (ADC) Development

The Ala-Ala-Asn sequence is recognized and cleaved by certain lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.<sup>[8]</sup> This makes **Fmoc-Ala-Ala-Asn(Trt)-OH** a valuable component for creating enzyme-cleavable linkers in ADCs. The linker connects a potent cytotoxic drug to a tumor-targeting antibody. The stability of the linker in systemic circulation and its selective cleavage within the target cell are critical for the efficacy and safety of the ADC.<sup>[5][9]</sup>

## Logical Workflow: ADC Mechanism of Action

The following diagram illustrates the workflow of an ADC utilizing an Ala-Ala-Asn cleavable linker, from systemic circulation to the targeted release of its cytotoxic payload within a cancer cell.



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Caption: Workflow of an ADC with a protease-cleavable linker.

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